
Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate
Overview
Description
Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom and a methoxy group on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate typically involves the bromination of 6-methoxypyridin-2-yl acetic acid followed by esterification. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-bromo-6-chloropyridin-2-yl)acetate
- Methyl 2-(5-bromo-6-fluoropyridin-2-yl)acetate
- Methyl 2-(5-bromo-6-hydroxypyridin-2-yl)acetate
Uniqueness
Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate is unique due to the presence of both bromine and methoxy groups on the pyridine ring. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions and biological interactions .
Properties
IUPAC Name |
methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8(12)5-6-3-4-7(10)9(11-6)14-2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUOHZZMVXDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)CC(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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